molecular formula C17H25N3O2S B2484711 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one CAS No. 2415490-80-9

1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one

Cat. No. B2484711
CAS RN: 2415490-80-9
M. Wt: 335.47
InChI Key: QKGNZBUCCVQCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2010 and has since undergone extensive scientific research to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of many cancers and autoimmune diseases. By inhibiting BTK activity, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one blocks the downstream signaling pathways that promote cancer cell growth and the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to inhibit BTK activity in cancer cells and immune cells, leading to reduced cell proliferation and activation. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one is its specificity for BTK, which reduces the risk of off-target effects that can occur with other BTK inhibitors. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown efficacy in preclinical studies across a range of cancer types and autoimmune diseases. However, one limitation of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one. One area of focus is the development of combination therapies that incorporate 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one with other targeted therapies or immunotherapies. Additionally, further studies are needed to understand the optimal dosing and scheduling of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one in clinical settings. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one in patients with various cancers and autoimmune diseases.

Synthesis Methods

The synthesis of 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one involves several steps, including the reaction of 4-(thian-4-yl)-1,4-diazepane-1-carbonyl chloride with 2-pyridone, followed by the addition of methylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. Additionally, 1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-18-7-2-4-15(16(18)21)17(22)20-9-3-8-19(10-11-20)14-5-12-23-13-6-14/h2,4,7,14H,3,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGNZBUCCVQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.